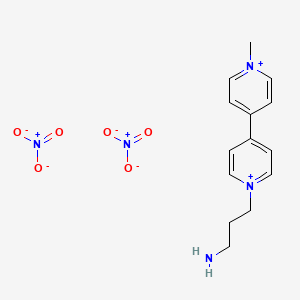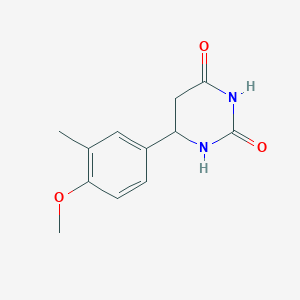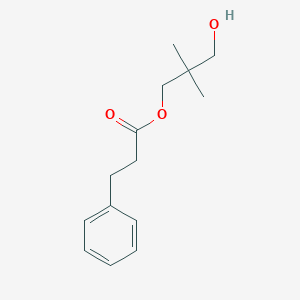
1-(3-Aminopropyl)-1'-methyl-4,4'-bipyridin-1-ium dinitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate is a chemical compound with a unique structure that includes a bipyridine core substituted with an aminopropyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate typically involves the reaction of 4,4’-bipyridine with 3-aminopropylamine and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with nitric acid to form the dinitrate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reagents and products.
化学反应分析
Types of Reactions
1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The aminopropyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different bipyridine derivatives, while reduction can produce amine-substituted bipyridines.
科学研究应用
1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bipyridine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved.
相似化合物的比较
Similar Compounds
1-(3-Aminopropyl)imidazole: This compound has a similar aminopropyl group but a different core structure.
3-Aminopropyltriethoxysilane: Another compound with an aminopropyl group, used in surface modification and material science.
N-(3-Aminopropyl)-1,3-propane diamine: Similar in having an aminopropyl group but with a different overall structure.
Uniqueness
1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate is unique due to its bipyridine core, which provides distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
661476-05-7 |
|---|---|
分子式 |
C14H19N5O6 |
分子量 |
353.33 g/mol |
IUPAC 名称 |
3-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]propan-1-amine;dinitrate |
InChI |
InChI=1S/C14H19N3.2NO3/c1-16-9-3-13(4-10-16)14-5-11-17(12-6-14)8-2-7-15;2*2-1(3)4/h3-6,9-12H,2,7-8,15H2,1H3;;/q+2;2*-1 |
InChI 键 |
MNAAFLQHIYURJK-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCN.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)

![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)

![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)



![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)

![Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium](/img/structure/B12517252.png)
![N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12517255.png)
